molecular formula C20H27ClO B056931 Retinoic acid chloride CAS No. 53839-60-4

Retinoic acid chloride

Cat. No. B056931
CAS RN: 53839-60-4
M. Wt: 318.9 g/mol
InChI Key: OBWAFSRXIGEEKA-YCNIQYBTSA-N
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Description

Retinoic acid is a metabolite of vitamin A (all-trans-retinol) that mediates the functions of vitamin A required for growth and development . It is required in chordate animals, which includes all higher animals from fish to humans . Retinoic acid is a yellow to light orange crystalline powder .


Synthesis Analysis

Retinoic acid is produced when retinol (ROH) is oxidized by retinol dehydrogenase (RDH) enzymes to retinal (RAL) and then irreversibly to retinoic acid by retinal-dehyde dehydrogenase (RALDH) enzymes .


Molecular Structure Analysis

Retinoic acid exerts its actions mainly through binding to the nuclear retinoic acid receptors (α, β, γ), which are transcriptional and homeostatic regulators whose functions are often compromised early in neoplastic transformation .


Chemical Reactions Analysis

Retinoic acid exerts its molecular actions mainly through retinoic acid receptor (RAR) and retinoid X receptor (RXR) nuclear receptors . In addition to the nuclear receptor-based mechanism of retinoic acid action, covalent binding of retinoic acid to cell macromolecules has been reported .


Physical And Chemical Properties Analysis

Retinoic acid is a yellow to light-orange crystalline powder . It has a melting point of approximately 180-182°C . It is practically insoluble in water but soluble in organic solvents such as acetone, chloroform, and methanol .

Scientific Research Applications

  • Developmental Biology and Embryology :

    • Retinoic acid influences the spatial organization of cells in embryos and controls gene expression related to cell differentiation. It is also significant in understanding vertebrate development systems (Summerbell & Maden, 1990).
    • During early organogenesis, retinoic acid organizes the trunk and contributes to the development of the eye and other organs. It's essential in signaling networks that control differentiation of pluripotent cells (Duester, 2008).
  • Dermatology :

    • Retinoic acid is widely used in dermatology for improving skin conditions and wound healing. It has been encapsulated in β-cyclodextrin to enhance its solubility and reduce drawbacks (Didja et al., 1989).
    • It is also used to treat acne vulgaris, with improved efficacy and tolerability through specific formulations (Anadolu et al., 2004).
  • Cancer Research and Therapeutics :

    • Retinoic acid has roles in differentiation, proliferation, and apoptosis of cells, making it a candidate for cancer treatment and prevention. Research has focused on its use in leukemia and potentially in breast cancer and non-small cell lung cancer (Connolly et al., 2013).
    • It also has a preventive role against the development of chemically induced tumors, as demonstrated in animal models (Bollag, 1972).
  • Ophthalmology :

    • Retinoic acid improves corneal lacerations and epithelial defects, playing a critical role in cell differentiation at the cornea, conjunctiva, and limbus. However, its use is limited due to adverse effects on meibomian glands (Samarawickrama et al., 2015).
  • Neurology and Psychiatric Conditions :

    • It is explored for therapeutic use in Alzheimer's disease due to its strong effects on acetylcholine transmitter functions in brain cholinergic neurons (Szutowicz et al., 2015).

Safety And Hazards

Retinoic acid is harmful if swallowed and causes skin irritation. It may damage fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWAFSRXIGEEKA-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retinoic acid chloride

CAS RN

53839-60-4
Record name Vitamin A acid chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin A acid chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Redoulès, J Perié - Tetrahedron letters, 1999 - Elsevier
… This was done by using reactions developed for the synthesis of 7 and 8, namely by coupling retinoic acid chloride to glycerol protected at position 1 by TBDMS (obtained from …
Number of citations: 14 www.sciencedirect.com
L Doumandji, H Matondo, S Estaran… - Applied …, 2017 - Wiley Online Library
… Scheme 3 shows the successive reactions that led to retinoic acid chloride. The mechanism implemented the formation of an intermediate complex with thionyl chloride (line2). This …
Number of citations: 1 onlinelibrary.wiley.com
E Larsen, J Abendroth, V Partali… - … A European Journal, 1998 - Wiley Online Library
… α-Tocopheryl retinoate has been synthesized by condensation with trifluoracetic acid[59] or by reacting α-tocopherol (3) with retinoic acid chloride.[5] However, α-tocopheryl-apo-8'-caro…
AV Stachulski, X Meng - Natural product reports, 2013 - pubs.rsc.org
… as part of a continuing search for improved prodrugs of retinoic acid derivatives, the reaction of amines 167, available by reduction of the anomeric azides, with the retinoic acid chloride …
Number of citations: 110 pubs.rsc.org

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